
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one is an organic compound belonging to the class of pyridines It is characterized by the presence of a trifluoromethyl group at the 6th position and a methyl group at the 1st position on the pyridine ring
Preparation Methods
The synthesis of 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the methylamine group.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure the efficient production of this compound.
Chemical Reactions Analysis
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the position adjacent to the trifluoromethyl group. Common reagents for these reactions include alkyl halides and amines, leading to the formation of various substituted pyridine derivatives.
Scientific Research Applications
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is often used in the design of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, it can bind to specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine and 2-Bromo-5-(trifluoromethyl)pyridine . These compounds share the trifluoromethyl group but differ in the substituents at other positions on the pyridine ring. The presence of different substituents can significantly affect the reactivity and applications of these compounds. For example, the chloro and bromo derivatives are often used as intermediates in the synthesis of more complex molecules, while the methyl derivative is studied for its potential biological activities.
Properties
IUPAC Name |
1-methyl-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-11-5(7(8,9)10)3-2-4-6(11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUQVIPJISLHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
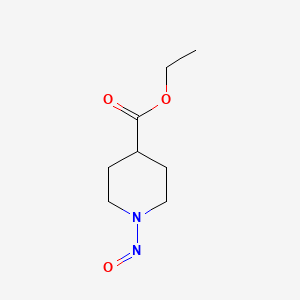
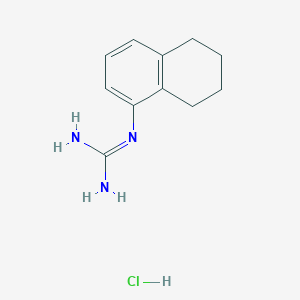
![methyl4-[(2-aminoethyl)amino]-3-nitrobenzoatehydrochloride](/img/structure/B6600803.png)
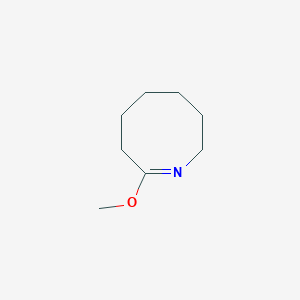
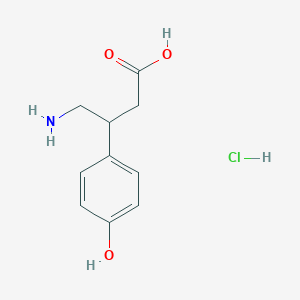
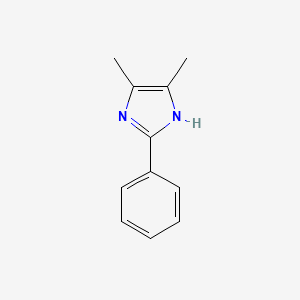
![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)
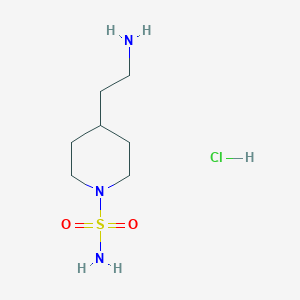
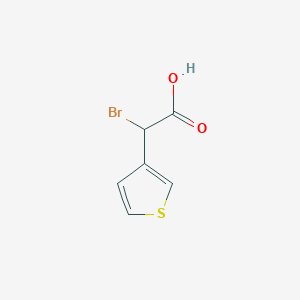
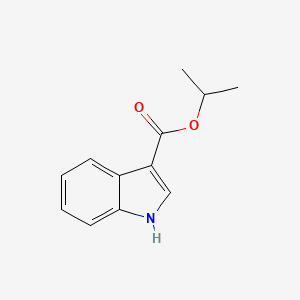
![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)
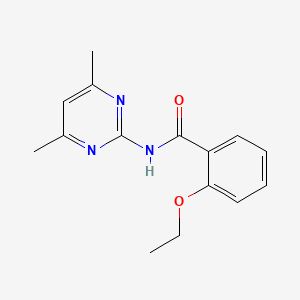
![3H-benzo[e]indole-1-carboxylicacid](/img/structure/B6600873.png)
![7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B6600883.png)
